2-Phenyl-2-butene

描述

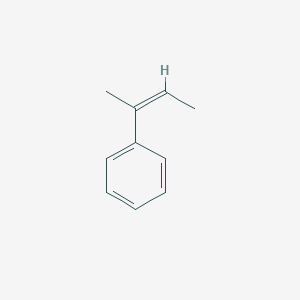

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(Z)-but-2-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYQBMBIJFNRM-OQFOIZHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875936 | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-99-7, 2082-61-3 | |

| Record name | Benzene, ((1Z)-1-methyl-1-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-2-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-en-2-ylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenyl 2 Butene and Its Stereoisomers

Stereoselective Alkene Synthesis Strategies

The geometric configuration of the double bond in 2-phenyl-2-butene is crucial in determining its properties and subsequent reactivity. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity, avoiding the formation of mixtures that can be difficult to separate.

Wittig Reaction and Ylide Chemistry for Stereocontrol

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds (aldehydes or ketones) and a phosphorus ylide (Wittig reagent). masterorganicchemistry.comiitk.ac.in The stereochemical outcome of the reaction is highly dependent on the structure and stability of the ylide, making it a versatile tool for stereocontrol. quora.comberkeley.edu For the synthesis of this compound, one could react acetophenone (B1666503) with ethyltriphenylphosphonium ylide or, alternatively, react an appropriate aldehyde with a benzyl-substituted ylide. The latter is often considered as it involves a semi-stabilized ylide, where stereoselectivity can be influenced by reaction conditions.

The stereoselectivity of the Wittig reaction is directly linked to the stability of the phosphonium (B103445) ylide. wikipedia.orglibretexts.org Ylides are generally categorized as stabilized, unstabilized, or semi-stabilized.

Unstabilized Ylides (e.g., with alkyl substituents) typically react under kinetic control to form a cis-oxaphosphetane intermediate rapidly and irreversibly, leading predominantly to (Z)-alkenes. wikipedia.org

Stabilized Ylides (e.g., with adjacent electron-withdrawing groups like esters or ketones) react reversibly to form the more thermodynamically stable trans-oxaphosphetane intermediate, yielding (E)-alkenes with high selectivity. wikipedia.orgresearchgate.net

Semi-stabilized Ylides , such as benzylidene ylides which would be used to synthesize this compound, fall in between and often produce mixtures of (Z)- and (E)-alkenes because the rates of initial cycloaddition and equilibration are comparable. wikipedia.org

The choice of solvent can significantly alter the stereochemical course of the Wittig reaction, particularly with semi-stabilized ylides. researchgate.net Solvent polarity can influence the stability of the intermediates and transition states. In some cases, non-polar solvents favor the formation of the (Z)-isomer, while polar solvents can increase the proportion of the (E)-isomer. researchgate.netreddit.com This effect is attributed to the differential solvation of the charged intermediates in the reaction pathway. For instance, studies on semi-stabilized ylides have shown a distinct shift in the Z/E ratio when moving from non-polar to polar solvents. researchgate.net

| Solvent | Polarity (ENT) | Z/E Ratio |

|---|---|---|

| Toluene | 0.099 | 81/19 |

| Dichloromethane (DCM) | 0.309 | 50/50 |

| Water | 1.000 | 27/73 |

Catalytic Semihydrogenation of Related Alkyne Precursors

A highly effective method for producing stereodefined alkenes is the partial reduction, or semihydrogenation, of alkynes. For this compound, the corresponding precursor is 2-phenyl-2-butyne. By selecting the appropriate catalyst and reaction conditions, one can achieve high selectivity for either the cis or trans product. nih.govlibretexts.org

The stereochemical outcome of alkyne hydrogenation is dictated by the catalyst system employed.

(Z)-2-Phenyl-2-butene (cis-isomer): The cis-isomer is synthesized via syn-addition of hydrogen across the triple bond. This is classically achieved using Lindlar's catalyst , which is a "poisoned" palladium catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.org The catalyst's reduced activity prevents over-reduction to the corresponding alkane and facilitates the delivery of two hydrogen atoms to the same face of the alkyne, resulting in the (Z)-alkene. vedantu.commasterorganicchemistry.com

(E)-2-Phenyl-2-butene (trans-isomer): The trans-isomer is formed through an anti-addition mechanism. This is commonly achieved through a dissolving metal reduction, using sodium or lithium metal in liquid ammonia. libretexts.orglibretexts.org An alternative and often more practical reagent for this transformation is Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). youtube.com The mechanism for dissolving metal reduction involves a radical anion intermediate, which isomerizes to the more stable trans-vinylic radical before the second hydrogen is added. libretexts.org Red-Al is believed to operate via a mechanism that also yields the thermodynamically favored trans-alkene. reddit.com

| Reagent/Catalyst | Mechanism Type | Major Product Stereoisomer | Reference(s) |

|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition | (Z)-2-Phenyl-2-butene (cis) | libretexts.org, pearson.com |

| Na or Li in liquid NH₃ | Anti-addition (Dissolving Metal Reduction) | (E)-2-Phenyl-2-butene (trans) | libretexts.org, libretexts.org |

| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Anti-addition | (E)-2-Phenyl-2-butene (trans) | youtube.com |

Mechanistic studies of alkyne semihydrogenation focus on understanding how the catalyst and reaction environment control selectivity. For heterogeneous catalysts like Lindlar's, the alkyne adsorbs onto the metal surface, and then hydrogen atoms, also on the surface, are added sequentially to the same side of the triple bond before the product desorbs. sciopen.com The poisoning agents (lead and quinoline) modify the catalyst's electronic properties and surface morphology to prevent over-reduction and ensure syn-selectivity. libretexts.org

For E-selective reductions, such as those with dinuclear manganese complexes or other transition metal systems, mechanistic investigations reveal pathways that may involve Z→E isomerization of the product or direct formation of the E-alkene via unique intermediates. nih.govrsc.org In dissolving metal reductions, the pathway proceeds through a distinct radical anion intermediate. An electron transfer from the metal to the alkyne forms the radical anion, which is protonated by ammonia. A second electron transfer forms a vinylic anion. This anion rapidly equilibrates to the more thermodynamically stable trans configuration to minimize steric repulsion before being protonated a final time to yield the trans-alkene. libretexts.org

Elimination Reactions for Stereodefined Alkene Formation

Elimination reactions, such as E1 and E2, provide another route to synthesize alkenes by removing a leaving group and a proton from adjacent carbon atoms. mgscience.ac.in To synthesize this compound, a suitable substrate would be a 2-phenylbutane derivative with a good leaving group (e.g., a halide or tosylate) at the 2- or 3-position.

The regioselectivity of these reactions is generally governed by Zaitsev's rule , which states that the more substituted (and more stable) alkene will be the major product. libretexts.org Therefore, elimination from a substrate like 2-bromo-2-phenylbutane is expected to yield this compound as the major product over 2-phenyl-1-butene.

The stereochemical outcome depends heavily on the reaction mechanism:

E2 Reaction: This is a concerted, single-step process that requires a specific spatial arrangement of the departing proton and leaving group—they must be anti-periplanar . ksu.edu.samasterorganicchemistry.com This stereochemical requirement means that the stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene. For example, the E2 elimination from a specific diastereomer of 2-bromo-3-phenylbutane will yield a single, specific isomer of this compound.

E1 Reaction: This is a two-step process that proceeds through a carbocation intermediate. ksu.edu.sa Because the carbocation is planar, the base can remove a proton from either side, but the reaction generally favors the formation of the more thermodynamically stable alkene, which is typically the (E)- or trans-isomer. masterorganicchemistry.com

E2 Elimination Mechanisms and Stereochemical Outcomes from Phenylbutane Derivatives

The E2 (bimolecular elimination) reaction is a powerful method for synthesizing alkenes, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. This stereospecificity arises from the requirement for a specific spatial arrangement of the departing hydrogen and leaving group.

For an E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comlibretexts.org This alignment allows for the simultaneous abstraction of the proton by a base and the departure of the leaving group, leading to the formation of a new double bond in a concerted step. brainly.com The transition state for this process is most stable in a staggered conformation, which minimizes steric strain. libretexts.org

The stereochemical outcome is highly dependent on the specific diastereomer of the starting material. When a substrate has only one β-hydrogen, the reaction is stereospecific, meaning the structure of the product is determined by the stereochemistry of the reactant. chemistrysteps.com For example, the E2 elimination of (2S,3S)-2-bromo-3-phenylbutane with a strong base yields exclusively (E)-2-phenyl-2-butene. libretexts.orgbrainly.com This is because the required anti-periplanar arrangement of the hydrogen and the bromine leaving group in the staggered conformation places the phenyl and methyl groups in positions that lead directly to the E isomer. libretexts.org

Similarly, when the tosylate of (2R,3S)-3-phenyl-2-butanol is treated with sodium ethoxide, the major product is (Z)-2-phenyl-2-butene. chegg.com The specific stereochemistry of the (2R,3S) starting material forces a transition state geometry that results in the formation of the Z-alkene. chegg.com

| Starting Material Stereoisomer | Leaving Group | Base | Product Stereoisomer | Source |

|---|---|---|---|---|

| (2S,3S)-2-Bromo-3-phenylbutane | -Br | Strong Base | (E)-2-phenyl-2-butene | brainly.com |

| (2R,3S)-3-Phenyl-2-butanol Tosylate | -OTs | Sodium Ethoxide | (Z)-2-phenyl-2-butene | chegg.com |

Friedel-Crafts Alkylation as a Foundational Approach to Aromatic Alkene Synthesis

Friedel-Crafts alkylation, developed in 1877, is a fundamental method for attaching alkyl substituents to an aromatic ring. wikipedia.orglibretexts.org The reaction involves treating an aromatic compound like benzene (B151609) with an alkylating agent, such as an alkene (e.g., butene) or an alkyl halide, in the presence of a catalyst. wikipedia.org This electrophilic aromatic substitution reaction is crucial for producing a vast array of industrial products, including the precursors for polymers like polystyrene. mt.commt.com The synthesis of this compound can be achieved by the alkylation of benzene with a butene isomer, typically catalyzed by a strong Lewis acid or a solid acid catalyst. mt.com

Regioselectivity and Para-Selectivity Enhancement via Zeolite Catalysis

While traditional Friedel-Crafts alkylations use Lewis acids like aluminum chloride (AlCl₃), modern industrial processes often employ solid acid catalysts, particularly zeolites. wikipedia.orgmt.com Zeolites are crystalline aluminosilicates with a porous structure and well-defined acid sites. lidsen.combohrium.com Their use offers significant advantages in terms of handling, catalyst recovery, and improved selectivity. lidsen.com

High-silica zeolites possess high acidity, good thermal stability, and molecular sieve properties that enable shape-selective catalysis. lidsen.combohrium.com The defined pore structure and the location of the acid sites within the zeolite framework can control which isomers are formed. lidsen.com For instance, in the alkylation of aromatic hydrocarbons, the reaction can be directed to occur on the outer surface or within the internal channels of the zeolite, influencing the regioselectivity of the product. lidsen.com This control helps to enhance the formation of specific isomers, such as the para-alkylated product, by sterically hindering the formation of bulkier ortho or meta isomers within the constrained environment of the zeolite pores.

| Catalyst Type | Examples | Key Advantages | Selectivity Control | Source |

|---|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity. | Often poor; can lead to polyalkylation and rearrangements. | libretexts.orgmt.com |

| Solid Acids (Zeolites) | H-ZSM-5, BEA, FAU, MWW | Reusable, non-corrosive, environmentally friendlier. | High regioselectivity and para-selectivity due to shape-selective catalysis within pores. | mt.comlidsen.combohrium.com |

Mechanistic Considerations of Carbocation Intermediate Formation

The mechanism of Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile. libretexts.org When an alkene is used with a protic or solid acid catalyst, a proton from the catalyst adds to the double bond to form a carbocation. With an alkyl halide and a Lewis acid like AlCl₃, the catalyst assists in breaking the carbon-halogen bond to generate the carbocation. libretexts.orgmt.com

This carbocation then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution step, forming a resonance-stabilized intermediate known as an arenium ion or Wheland complex. mt.comacs.org Finally, a proton is lost from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. mt.com

A significant mechanistic consideration in Friedel-Crafts alkylation is the potential for the carbocation intermediate to undergo rearrangement. libretexts.orgkhanacademy.orglibretexts.org A less stable carbocation (e.g., primary or secondary) can rearrange via a hydride or alkyl shift to form a more stable one (e.g., tertiary). This can lead to a mixture of products with different alkyl structures than expected from the initial alkylating agent. libretexts.org

Isomerization and Interconversion Studies of this compound

The isomers of this compound, (E) and (Z), can be interconverted through various methods, driven by thermodynamic, kinetic, or photochemical means. Understanding these isomerization pathways is crucial for controlling the product distribution in synthetic processes.

Thermodynamic and Kinetic Control in Alkene Isomerization Pathways (e.g., under hydrogenation conditions)

Isomerization of phenylbutene isomers can be achieved under conditions that also facilitate hydrogenation. Catalysts used for hydrogenation, such as palladium on a support, can also promote the isomerization of alkenes. researchgate.netmpg.de This process often occurs through a "half-hydrogenated state," as described by the Horiuti-Polanyi mechanism, where a hydrogen atom adds to the double bond to form a surface-bound alkyl intermediate, which can then eliminate a hydrogen atom to form a different alkene isomer. researchgate.netmpg.de

The distribution of isomers can be governed by either kinetic or thermodynamic control. Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. Under thermodynamic control (higher temperatures, longer reaction times), the system reaches equilibrium, and the most stable isomer becomes the major product. Generally, trans (E) alkenes are more thermodynamically stable than cis (Z) alkenes due to reduced steric strain. chemistrysteps.com For instance, the isomerization of 1-phenyl-2-butene (B75058) over an H-ZSM-5 zeolite catalyst at 280°C results in an equilibrium mixture containing a high percentage of (E)-2-phenyl-2-butene, reflecting its greater thermodynamic stability.

| Starting Material | Catalyst | Temperature (°C) | Resulting Mixture | Source |

|---|---|---|---|---|

| 1-Phenyl-2-butene | H-ZSM-5 | 280 | Equilibrium mixture with 78% (E)-2-phenyl-2-butene | |

| 1-Phenyl-2-butene | Amberlyst-70 | 120 | (Z):(E) ratio of 40:60 |

Acid-Catalyzed and Photochemical Isomerization Mechanisms

Acid-Catalyzed Isomerization: Alkenes can be isomerized in the presence of an acid catalyst. The mechanism involves the protonation of the double bond by the acid to form a carbocation intermediate. Rotation can occur around the single bond in this intermediate. Subsequent deprotonation from an adjacent carbon can then lead to the formation of a different constitutional or geometric isomer. Acidic resins or metal oxides are effective catalysts for this transformation.

Photochemical Isomerization: The cis-trans isomerization of aromatic olefins like phenylbutenes can also be induced by light. aip.orgacs.org In the photochemical isomerization of 1-phenyl-2-butene, the process occurs through intramolecular energy transfer from the excited phenyl group to the olefinic double bond. aip.orgacs.org Upon absorption of light, the phenyl moiety is promoted to an excited singlet state. This energy can then be transferred to the double bond, promoting it to an excited state where the pi bond is weakened, allowing for rotation around the carbon-carbon bond. aip.orgyoutube.com Relaxation back to the ground state can then yield the geometric isomer. Both singlet-singlet and triplet-triplet energy transfer processes have been found to be operative in this system. aip.org

Mechanistic Investigations of 2 Phenyl 2 Butene Reactivity

Electrophilic Addition Reaction Mechanisms

Electrophilic addition reactions are characteristic of alkenes, and 2-phenyl-2-butene is no exception. However, the regioselectivity and stereochemistry of these reactions are profoundly influenced by the attached phenyl group.

Protonation Pathways and Carbocation Stability Analyses

The initial step in many electrophilic additions is the protonation of the double bond, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.orglibretexts.org In the case of this compound, protonation can occur at either carbon of the double bond. However, the pathway that leads to the more stable carbocation is favored. libretexts.orglibretexts.org

Protonation of the less substituted carbon of the double bond in this compound results in the formation of a tertiary carbocation. benchchem.com This carbocation is significantly stabilized by two key electronic effects:

Hyperconjugation: The overlap of the filled C-H and C-C sigma bonds with the empty p-orbital of the carbocation helps to delocalize the positive charge, thereby increasing its stability. rutgers.edu

Phenyl Resonance: The adjacent phenyl group provides substantial resonance stabilization. The positive charge can be delocalized into the aromatic ring through the pi-electron system, distributing the charge over several atoms and greatly enhancing the stability of the carbocation. benchchem.comrutgers.edu

This resonance stabilization makes the tertiary benzylic carbocation particularly stable compared to a simple tertiary carbocation. rutgers.edu Consequently, electrophilic addition reactions that proceed through a carbocation intermediate, such as acid-catalyzed hydration, will predominantly form products derived from this more stable tertiary carbocation. benchchem.comucr.edu For example, the acid-catalyzed hydration of this compound yields 2-phenyl-2-butanol as the major product, following Markovnikov's rule. benchchem.combyjus.com

Table 1: Carbocation Stability Factors

| Stabilizing Effect | Description |

| Hyperconjugation | Delocalization of sigma-electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocation. |

| Phenyl Resonance | Delocalization of the positive charge into the pi-system of the adjacent phenyl group. |

Halogenation Mechanisms and Stereospecificity

The halogenation of alkenes, typically with bromine (Br₂) or chlorine (Cl₂), is a classic example of an electrophilic addition reaction. masterorganicchemistry.com The mechanism and stereochemical outcome of this reaction with this compound provide insight into the interplay of electronic and steric factors.

The generally accepted mechanism for the halogenation of simple alkenes involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by a halide ion from the side opposite to the bridging halogen, resulting in anti-addition. masterorganicchemistry.comlibretexts.org

However, in the case of this compound, the presence of the phenyl group can destabilize the bridged bromonium ion. This destabilization allows for a competing pathway involving a more open carbocation-like transition state. benchchem.com This competition between the bridged bromonium ion and a resonance-stabilized benzylic carbocation can lead to the formation of a mixture of syn and anti addition products. benchchem.com For instance, the reaction of (Z)-2-phenyl-2-butene with bromine can yield a mixture of dibromide stereoisomers, indicating that the reaction is not exclusively anti-addition. benchchem.com

When the halogenation is carried out in a nucleophilic solvent, such as methanol, mixed addition products can be formed. pearson.com The solvent can act as a nucleophile and attack the intermediate, leading to the incorporation of a methoxy (B1213986) group in the final product alongside a bromine atom. pearson.com The regioselectivity of this attack is governed by the stability of the resulting carbocation character at the carbon being attacked. pearson.com

While mixed addition products can be observed, the anti-addition pathway is often still a significant, if not the major, pathway in the halogenation of many alkenes. masterorganicchemistry.comlibretexts.orgpearson.com This stereospecificity arises from the backside attack of the halide ion on the cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org The attack occurs at one of the two carbons of the original double bond, leading to the opening of the three-membered ring and the formation of a vicinal dihalide with the two halogen atoms in an anti-configuration. masterorganicchemistry.comlibretexts.org

The stereospecific nature of this reaction is evident when comparing the halogenation of cis and trans isomers of an alkene. For example, the bromination of (Z)-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of (E)-2-butene gives the meso compound (2R,3S)-2,3-dibromobutane. quora.com This demonstrates that the stereochemistry of the starting alkene dictates the stereochemistry of the product, a hallmark of a stereospecific reaction. quora.com

Table 2: Stereochemical Outcome of Bromination of 2-Butene (B3427860) Isomers

| Starting Alkene | Product(s) | Stereochemical Relationship |

| (Z)-2-Butene | (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane | Racemic Mixture (Enantiomers) |

| (E)-2-Butene | (2R,3S)-2,3-dibromobutane | Meso Compound |

Hydroboration-Oxidation: Anti-Markovnikov Regioselectivity and Syn Addition Stereochemistry

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. pearson.commasterorganicchemistry.com This reaction is highly valued in organic synthesis for its predictable regioselectivity and stereochemistry, which are complementary to those of acid-catalyzed hydration. wikipedia.org

The reaction of this compound with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) and a base results in the formation of an alcohol. vaia.com This process exhibits two key features:

Anti-Markovnikov Regioselectivity: The hydroxyl group adds to the less substituted carbon of the double bond. pearson.commasterorganicchemistry.comwikipedia.org In the case of this compound, the boron atom of the borane adds to the carbon bearing the phenyl group (the more substituted carbon), and the hydrogen atom adds to the other carbon of the double bond. vaia.com Subsequent oxidation replaces the boron with a hydroxyl group, leading to the formation of 3-phenyl-2-butanol. vaia.com This regioselectivity is in direct contrast to the Markovnikov addition observed in acid-catalyzed hydration. pearson.commasterorganicchemistry.com

Table 3: Comparison of Hydration Reactions of Alkenes

| Reaction | Reagents | Regioselectivity | Stereochemistry |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov | Not stereospecific |

| Hydroboration-Oxidation | 1. BH₃, THF 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition |

Cycloaddition Reaction Pathways

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic product. While electrophilic additions are more common for simple alkenes, this compound can participate in certain cycloaddition reactions, often under specific conditions such as photochemical activation. researchgate.netrsc.org

Research has shown that this compound can undergo photosensitized [2+2] cycloaddition reactions with other olefins. rsc.org For instance, the irradiation of 1-aryl-2-nitroethenes in the presence of 2,3-dimethyl-2-butene (B165504) has been shown to yield cyclobutane (B1203170) products. rsc.org The mechanism of these reactions is proposed to proceed through a triplet state and the formation of a 1,4-diradical intermediate. rsc.org

Furthermore, there are studies on the reactions of phenyl radicals with trans-2-butene, which provide insights into potential reaction pathways that could be analogous to cycloaddition-type processes. acs.org Additionally, cycloaddition reactions involving heavier analogues of alkenes, such as disilynes, have been explored with 2-butene, indicating the versatility of this substrate in different cycloaddition contexts. researchgate.net

Photochemical Reaction Mechanisms of this compound

Excited-State Dynamics and Product Diversification (e.g., allylic hydroperoxides, acetophenone (B1666503) formation)

The reactivity of this compound from its electronically excited state, particularly during photosensitized oxidation, leads to a variety of products. The distribution of these products is highly dependent on the reaction conditions, such as the choice of photosensitizer and solvent, which in turn dictates the dominant mechanistic pathway. Key products include allylic hydroperoxides, resulting from a singlet oxygen ene reaction, and acetophenone, which is indicative of an electron transfer mechanism. researchgate.net

Upon irradiation in the presence of a photosensitizer and molecular oxygen, (E)-2-phenyl-2-butene can follow two primary competing reaction pathways: a Type II process involving singlet oxygen (¹O₂) and a Type I process involving electron transfer. researchgate.net

In non-polar solvents like hexanes, or when using classic singlet oxygen sensitizers like Methylene (B1212753) blue and Rose bengal in polar solvents, the reaction proceeds almost exclusively via the singlet oxygen ene reaction. This pathway yields two isomeric allylic hydroperoxides: 2-phenyl-3-hydroperoxy-1-butene and (E)-3-phenyl-3-hydroperoxy-1-butene. researchgate.net

However, when the reaction is conducted in a polar solvent such as acetonitrile (B52724) (MeCN) with a sensitizer (B1316253) capable of acting as a strong electron acceptor, such as 9,10-dicyanoanthracene (B74266) (DCA), the product profile diversifies significantly. researchgate.net Under these conditions, an electron transfer mechanism competes with the singlet oxygen pathway. This results in the formation of acetophenone alongside the allylic hydroperoxides. researchgate.net The use of fullerene C60 supported on silica (B1680970) (C60/SiO₂) or alumina (B75360) (C60/Al₂O₃) in acetonitrile also facilitates this dual reactivity, producing acetophenone and small amounts of an epoxide in addition to the primary hydroperoxide products. researchgate.net The quenching of the reaction in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), a known singlet oxygen quencher, confirms the involvement of singlet oxygen in the formation of the hydroperoxides. researchgate.net

The detailed research findings on the product distribution from the sensitized photooxidation of (E)-2-phenyl-2-butene under various conditions are summarized in the table below.

Table 1: Product Distribution in the Sensitized Photooxidation of (E)-2-Phenyl-2-butene

| Sensitizer | Solvent | Conversion (%) | Allylic Hydroperoxides (%) | Acetophenone (%) | Epoxide (%) |

|---|---|---|---|---|---|

| Methylene blue | CHCl₃ | 97 | 100 | - | - |

| Rose bengal | MeCN | 93 | 100 | - | - |

| DCA | MeCN | 99 | 80 | 20 | - |

| C₆₀/SiO₂ | Hexanes | 100 | 100 | - | - |

| C₆₀/SiO₂ | MeCN | 100 | 89 | 7 | 4 |

| C₆₀/Al₂O₃ | Hexanes | 100 | 100 | - | - |

| C₆₀/Al₂O₃ | MeCN | 100 | 94 | 4 | 2 |

Data sourced from a 2004 study on fullerene-sensitized photooxidation of olefins. researchgate.net The products are identified as allylic hydroperoxides (a mixture of 2-phenyl-3-hydroperoxy-1-butene and (E)-3-phenyl-3-hydroperoxy-1-butene), acetophenone, and an epoxide.

This diversification of products highlights the complex excited-state dynamics of this compound. The competition between the singlet oxygen ene reaction and the electron transfer pathway is finely tuned by the electronic properties of the sensitizer and the polarity of the solvent, providing a clear example of how reaction conditions can be manipulated to control chemical outcomes. researchgate.net

Advanced Catalytic Applications and Asymmetric Transformations

Asymmetric Hydrogenation as a Research Probe

The asymmetric hydrogenation of prochiral olefins is a cornerstone of modern organic synthesis for creating stereogenic centers. Minimally functionalized olefins like 2-phenyl-2-butene, which lack a coordinating group near the double bond, have historically presented a significant challenge. The development of specific iridium-based catalysts has been pivotal in overcoming these limitations.

The enantioselective hydrogenation of olefins lacking coordinating functional groups has been successfully achieved using iridium complexes featuring chiral P,N ligands, such as phosphinooxazolines (PHOX). umass.edu These catalyst systems have proven to be highly effective and complementary to the more traditional rhodium- and ruthenium-diphosphine catalysts, which are typically more suitable for functionalized substrates. umass.edu

Iridium catalysts demonstrate remarkable efficiency for a broad spectrum of unfunctionalized olefins, including di-, tri-, and tetrasubstituted variants, consistently yielding high enantiomeric excesses (ee). wikipedia.orgmasterorganicchemistry.com For instance, the hydrogenation of the (E)- and (Z)-isomers of 2-(4-methoxyphenyl)-2-butene, an analogue of this compound, can afford products with greater than 99% ee, often yielding products of opposite configuration from opposite olefin isomers. umass.edu The success of these catalysts, often referred to as Crabtree-type catalysts, is attributed to their high reactivity and unique mechanism that does not require substrate chelation for stereocontrol. scribd.com

Research has led to the development of diverse ligand libraries to optimize these iridium catalysts. The Ir-MaxPHOX family, for example, has shown high performance in the hydrogenation of a wide array of nonchelating olefins, proving to be robust and effective for producing chiral alkanes with excellent stereoselectivity. wikipedia.org

| Catalyst Type | Substrate Type | Key Feature | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Iridium-PHOX Ligand Complexes | Minimally Functionalized Olefins | Effective for substrates lacking coordinating groups. | Up to >99% | umass.edu |

| Ir-MaxPHOX | Di-, Tri-, and Tetrasubstituted Olefins | Air-stable and readily available catalysts. | Up to 99% | wikipedia.org |

| Iridium-N,P Ligand Complexes | Conjugated Enones | Can perform double hydrogenation of C=C and C=O bonds. | Up to 99% ee, 99/1 d.r. | acs.orgchemspider.com |

In the catalytic transformation of olefins, a critical aspect is the selectivity between hydrogenation (saturation of the double bond) and isomerization (migration of the double bond). Studies on butene isomers using palladium (Pd) model catalysts have shown that this selectivity is highly dependent on reaction conditions and the nature of the catalyst surface. nih.govmcmaster.ca

For 1-butene (B85601) on a Pd/Al₂O₃ catalyst, for example, isomerization to 2-butene (B3427860) can occur via a dehydrogenation pathway, while hydrogenation to butane (B89635) proceeds through a different hydrogenated intermediate. nih.gov The selectivity of the process is known to be dependent on the Pd nanoparticle size. nih.gov At lower temperatures (190–210 K), both hydrogenation and isomerization can occur on a clean palladium surface, but the catalyst activity quickly diminishes due to the accumulation of hydrocarbon deposits. nih.govmcmaster.ca At higher temperatures (above 250 K), a sustained catalytic activity is observed primarily for cis-trans isomerization. nih.govmcmaster.ca

Interestingly, a persistent catalytic activity for hydrogenation at these higher temperatures could only be induced after the surface was modified with pre-adsorbed, highly dehydrogenated carbonaceous fragments. nih.govmcmaster.ca This indicates that the state of the catalyst surface plays a crucial role in directing the reaction pathway. In some systems, nickel (Ni) has been shown to inhibit isomerization during the hydrogenation of certain substrates, a property attributed to its electronic structure. nih.gov This highlights the potential for creating bimetallic catalysts (e.g., Pd-Ni) to control selectivity between hydrogenation and isomerization. nih.gov

Stereoselective Transformations in Fine Chemical Synthesis Research

The synthesis of specific isomers of complex molecules is a primary goal of fine chemical synthesis. Small-scale synthetic routes are often developed to access specific derivatives of compounds like this compound, which can then serve as building blocks for larger, more complex structures.

A fundamental and widely used method for the synthesis of alkenes, including derivatives of this compound, is the Wittig reaction. umass.eduwikipedia.org This reaction allows for the controlled formation of a carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent). wikipedia.org

To synthesize a this compound derivative, a common route involves the reaction of acetophenone (B1666503) (or a substituted variant) with an appropriate Wittig reagent. The general process for preparing the required ylide involves two main steps:

Formation of a phosphonium (B103445) salt : Triphenylphosphine (B44618) (PPh₃) is reacted with an alkyl halide (e.g., ethyl bromide) via an Sₙ2 reaction to form a phosphonium salt. masterorganicchemistry.com

Formation of the ylide : The phosphonium salt is treated with a strong base, such as n-butyllithium (n-BuLi), which deprotonates the carbon adjacent to the phosphorus, yielding the nucleophilic ylide. masterorganicchemistry.com

This ylide can then react with a ketone like acetophenone. The reaction proceeds through a cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene (the this compound derivative) and triphenylphosphine oxide as a byproduct. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers) can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org This method provides a versatile and reliable small-scale route for accessing a variety of specifically substituted this compound derivatives for research purposes.

Metal-Catalyzed Transformations Involving this compound

Beyond hydrogenation, olefins like this compound are substrates for a range of other metal-catalyzed transformations, including powerful functionalization reactions driven by gold catalysts.

Gold catalysis has emerged as a powerful tool for the functionalization of unsaturated hydrocarbons, including olefins. Gold catalysts, typically in the +1 or +3 oxidation state, are highly effective in promoting addition reactions to alkenes and alkynes under mild conditions. These reactions include the addition of water, alcohols, and amines to form valuable products like aldehydes, ketones, and imines.

The key step in these transformations is the coordination of the gold catalyst to the olefin's π-system, forming a gold-olefin complex. This η²-coordination activates the double bond, making it susceptible to nucleophilic attack. For instance, stable gold(I) complexes with olefins such as cis-2-butene (B86535) and styrene (B11656) have been isolated and characterized, providing direct evidence for this activation mode. The stability and reactivity of these complexes can be tuned by ancillary ligands on the gold center, such as N-heterocyclic carbenes (NHCs). This activation strategy has been harnessed in a variety of tandem or cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations (DKAT) with Related Substrates

Palladium-catalyzed dynamic kinetic asymmetric transformations (DKAT) represent a powerful strategy for the synthesis of chiral molecules from racemic starting materials. This approach combines a rapid equilibration of enantiomers with a stereoselective reaction, allowing for the conversion of a racemic mixture into a single, highly enantioenriched product in theoretically 100% yield. The application of this methodology to substrates structurally related to this compound, such as vinylic and allylic compounds, has been a subject of significant research.

The core principle of a palladium-catalyzed DKAT involves the formation of a meso-π-allyl palladium intermediate from a racemic allylic substrate. This intermediate can undergo rapid epimerization, and a chiral ligand coordinated to the palladium center then directs the subsequent nucleophilic attack to occur stereoselectively, favoring the formation of one enantiomer of the product.

A notable example of this strategy is the palladium-catalyzed dynamic kinetic asymmetric alkylation of vinyl aziridines. organic-chemistry.orgresearchgate.netscispace.comnih.gov In these reactions, racemic vinyl aziridines are treated with a palladium catalyst and a chiral ligand in the presence of a nucleophile. The palladium catalyst facilitates the opening of the aziridine (B145994) ring to form a π-allyl palladium complex. Through a process of π-σ-π equilibration, the diastereomeric intermediates rapidly interconvert. scispace.com A chiral phosphine (B1218219) ligand, such as a derivative of diphenylphosphino benzoic acid (DPPBA), then controls the facial selectivity of the nucleophilic attack, leading to the formation of a single enantiomer of the alkylated product with high enantiomeric excess (ee). researchgate.net For instance, nitrogen heterocycles like substituted pyrroles and indoles have been successfully employed as nucleophiles, affording branched N-alkylated products exclusively with high yields and enantioselectivities. organic-chemistry.orgresearchgate.netscispace.comnih.gov

The scope of nucleophiles in these transformations is broad, extending from soft, stabilized nucleophiles to "harder" nucleophiles like alkoxides and enolates. researchgate.net The choice of ligand and reaction conditions is crucial for achieving high stereoselectivity. The Trost ligands, which are chiral, C2-symmetric ligands derived from 1,2-diaminocyclohexane, have proven to be particularly effective in a wide range of palladium-catalyzed asymmetric allylic alkylations (AAA) and DKAT reactions. nih.gov

Furthermore, the palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones via dynamic kinetic resolution (DKR), a closely related process, provides access to chiral trans-cycloalkanol derivatives. dicp.ac.cn In this case, a palladium catalyst in the presence of an acid facilitates the racemization of the chiral ketone through keto-enol tautomerism. Subsequent hydrogenation, guided by a chiral ligand, proceeds with high enantioselectivity. dicp.ac.cn This demonstrates the potential for palladium catalysis to control stereochemistry in substrates bearing a phenyl group adjacent to a reactive center.

Below is a table summarizing representative results from palladium-catalyzed DKAT of substrates related to this compound.

| Substrate Type | Nucleophile/Reaction | Chiral Ligand | Product Type | Enantiomeric Excess (ee) |

| Vinyl Aziridine | Nitrogen Heterocycles | DPPBA-based | Branched N-Alkylated Products | High |

| Diene Monoepoxides | Phthalimide | Trost Ligand | Protected Vinylglycinol | up to >99% |

| Racemic Allene Acetates | Malonates/Amines | DACH-phenyl Trost Ligand | Chiral Allenes | 84-95% |

| 2-Aryl Cyclic Ketones | Hydrogenation (DKR) | (R)- or (S)-SegPhos | trans-Cycloalkanols | Excellent |

Regioselective Alkylation of Aromatic Systems Utilizing this compound

The alkylation of aromatic compounds, a cornerstone of organic synthesis, is frequently accomplished through the Friedel-Crafts reaction. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an alkyl halide or an alkene in the presence of a Lewis acid or a Brønsted acid catalyst. organic-chemistry.orglibretexts.org The use of alkenes as alkylating agents is a particularly attractive method from a green chemistry perspective, as it avoids the use of potentially toxic alkyl halides. nih.gov

In the context of utilizing this compound as an alkylating agent, the reaction would proceed via the formation of a carbocation electrophile. The alkene, in the presence of a strong acid catalyst such as AlCl₃, FeCl₃, or even strong Brønsted acids like H₂SO₄ or HF, is protonated. organic-chemistry.orglibretexts.org Protonation of this compound at the double bond would lead to the formation of the tertiary 2-phenylbutan-2-yl carbocation. This carbocation is relatively stable due to the electron-donating effects of the two alkyl groups and the delocalization of the positive charge into the adjacent phenyl ring.

Once formed, this carbocationic electrophile would then attack the electron-rich aromatic ring of another molecule, such as benzene (B151609) or a substituted derivative, to form a new carbon-carbon bond. The subsequent loss of a proton from the arenium ion intermediate restores the aromaticity of the ring and yields the alkylated product. libretexts.org When benzene is used as the aromatic substrate, the expected product of this reaction would be 2,3-diphenylbutane.

The regioselectivity of the Friedel-Crafts alkylation is governed by the directing effects of any substituents already present on the aromatic ring being alkylated.

Activating groups (e.g., alkyl, alkoxy groups) on the aromatic substrate direct the incoming electrophile to the ortho and para positions.

Deactivating groups (e.g., nitro, carbonyl groups) direct the incoming electrophile to the meta position. However, strongly deactivated rings are generally unreactive in Friedel-Crafts alkylations. libretexts.org

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation. The initial alkylation product is often more reactive than the starting material because the newly introduced alkyl group activates the aromatic ring towards further electrophilic attack. libretexts.org To favor mono-alkylation, a large excess of the aromatic substrate is typically used.

The table below outlines the expected major products from the regioselective alkylation of various aromatic systems with this compound in the presence of an acid catalyst.

| Aromatic Substrate | Directing Effect of Substituent | Expected Major Product(s) |

| Benzene | None | 2,3-Diphenylbutane |

| Toluene | ortho, para-directing | 1-Methyl-2-(2-phenylbutan-2-yl)benzene and 1-Methyl-4-(2-phenylbutan-2-yl)benzene |

| Anisole | ortho, para-directing | 1-Methoxy-2-(2-phenylbutan-2-yl)benzene and 1-Methoxy-4-(2-phenylbutan-2-yl)benzene |

| Nitrobenzene | meta-directing (reaction is unlikely) | 1-Nitro-3-(2-phenylbutan-2-yl)benzene |

Transition metal catalysts based on elements such as ruthenium, platinum, rhodium, iridium, and palladium have also been developed for the alkylation of arenes with alkenes. virginia.edu These systems operate through a different mechanism, typically involving the insertion of the olefin into a metal-aryl bond formed via C-H activation. This catalyst-controlled approach can offer complementary regioselectivity to the classical carbocation-mediated Friedel-Crafts reactions. virginia.edu

Computational and Theoretical Chemistry of 2 Phenyl 2 Butene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are foundational in modern chemistry for predicting the electronic structure and inherent reactivity of molecules. These methods, which include ab initio and semi-empirical approaches, solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron distribution, and electrostatic potential.

For 2-phenyl-2-butene, these calculations would reveal how the electronic character of the phenyl group and the butene moiety influence each other. The conjugation between the π-system of the benzene (B151609) ring and the carbon-carbon double bond is a key feature that dictates the molecule's stability and reaction preferences.

Key aspects that can be analyzed include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO suggests sites for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the C=C double bond and the phenyl ring, making this region electron-rich and reactive towards electrophiles.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. An ESP map of this compound would show a negative potential around the double bond and the phenyl ring, confirming their role as nucleophilic centers.

Reactivity Indices: Quantum chemical calculations can quantify reactivity through various descriptors. Parameters such as chemical hardness, softness, and electrophilicity index can be calculated to compare the reactivity of this compound with other alkenes.

While specific data for this compound is not available, the table below illustrates the typical electronic properties that would be calculated for a molecule using quantum chemical methods.

| Calculated Property | Theoretical Significance | Predicted Outcome for this compound |

|---|---|---|

| HOMO Energy | Indicates ionization potential and susceptibility to electrophilic attack. Higher energy means greater reactivity. | Relatively high, due to π-conjugation. |

| LUMO Energy | Indicates electron affinity and susceptibility to nucleophilic attack. Lower energy means greater reactivity. | Relatively low, influenced by the phenyl ring. |

| HOMO-LUMO Gap | Relates to molecular stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity. | Moderate gap, indicating a balance of stability and reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. | Small, but non-zero due to asymmetry. |

Potential Energy Surface (PES) Mapping for Reaction Pathways and Intermediates

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its geometric coordinates. By mapping the PES for a chemical reaction, chemists can identify the most favorable reaction pathways, locate transition states, and characterize intermediates.

For this compound, PES mapping would be invaluable for studying various reactions, such as:

Electrophilic Addition: Tracing the reaction coordinate for the addition of an electrophile (e.g., H⁺) to the double bond would reveal the energy profile. This would show the formation of a carbocation intermediate and the subsequent transition state leading to the final product. The calculations would also determine the relative stability of the two possible carbocations that can be formed, explaining the regioselectivity of the reaction (Markovnikov's rule).

Isomerization: The PES can be mapped to study the isomerization between the (E) and (Z) isomers of this compound. This would involve calculating the energy barrier for rotation around the C=C bond, which typically proceeds through a high-energy transition state.

Radical Reactions: In gas-phase reactions, such as those with phenyl radicals, the PES can elucidate the preferred channels for bond formation and fission.

A PES provides a visual representation of a reaction, often simplified into a 2D reaction coordinate diagram. The key features identified on a PES are minima (reactants, products, intermediates) and saddle points (transition states). The difference in energy between the reactants and the highest saddle point represents the activation energy of the reaction.

Density Functional Theory (DFT) Studies on Stereoselectivity and Mechanistic Insights

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a system based on its electron density. It offers a good balance between computational cost and accuracy, making it a workhorse for studying reaction mechanisms and stereoselectivity. thegoodscentscompany.com

For this compound, DFT calculations could provide deep mechanistic insights:

Stereoselectivity: The thermodynamic stability of the (E) and (Z) isomers can be precisely calculated using DFT. It is generally understood that the (E)-isomer of this compound is more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl and methyl groups. DFT can quantify this energy difference. In reactions where both isomers can be formed, DFT can be used to calculate the activation energies for the pathways leading to each isomer, thereby predicting the kinetic and thermodynamic product ratios under different conditions.

Mechanistic Pathways: DFT is used to model complex reaction mechanisms step-by-step. For instance, in a catalytic hydrogenation reaction, DFT could be used to model the adsorption of this compound onto the catalyst surface, the stepwise addition of hydrogen atoms, and the desorption of the final product, 2-phenylbutane. Studies on the isomerization of butene over zeolite catalysts have successfully used DFT to calculate activation energies and elucidate the reaction mechanism, demonstrating the power of this approach. nih.gov

The following table illustrates the type of data DFT calculations could provide regarding the isomerization of this compound. Note that these values are hypothetical for illustrative purposes.

| Parameter | (Z)-2-Phenyl-2-butene | (E)-2-Phenyl-2-butene | Transition State |

|---|---|---|---|

| Relative Energy (kcal/mol) | 1.5 | 0.0 | ~40-50 |

| Key Dihedral Angle | ~0° | ~180° | ~90° |

| Thermodynamic Stability | Less Stable | More Stable | Unstable |

Molecular Modeling of Interactions with Biological Targets (e.g., COX-2 binding affinity studies)

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. This method is central to drug discovery and involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

Cyclooxygenase-2 (COX-2) is a well-known enzyme that is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). While there are no specific molecular modeling studies of this compound with COX-2 in the literature, the methodology can be described. A typical docking study involves:

Preparation of the Receptor and Ligand: The 3D crystal structure of the COX-2 enzyme is obtained from a protein database. The structure of this compound would be built and its energy minimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the enzyme's active site.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that approximates the binding free energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

It is important to note that this compound, as a simple hydrocarbon, lacks the specific functional groups (like sulfonamides or carboxylic acids) that are known to be critical for binding to the COX-2 active site. Therefore, it would be predicted to have a very poor binding affinity. Known COX-2 inhibitors are typically more complex molecules capable of forming specific hydrogen bonds and other favorable interactions.

To illustrate the results of a typical docking study, the table below presents docking scores for known NSAIDs against the COX-2 enzyme. This data is for comparative purposes and does not include this compound.

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Celecoxib | COX-2 | -12.882 | |

| Rofecoxib | COX-2 | -9.357 | |

| Etoricoxib | COX-2 | -11.22 | |

| Diclofenac | COX-2 | -8.08 |

Advanced Spectroscopic Techniques for Mechanistic Elucidation of 2 Phenyl 2 Butene Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Product Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and it is particularly powerful in distinguishing between the (E) and (Z) isomers of 2-phenyl-2-butene and characterizing the products of its various reactions.

¹H NMR Applications for Isomerization Pathways

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in monitoring the isomerization of this compound. For instance, in the catalytic isomerization of 2-phenyl-1-butene, ¹H NMR, in conjunction with gas chromatography (GC), can be used to identify the formation of (E)-2-phenyl-2-butene. gvsu.edu The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for each isomer, allowing for unambiguous identification and quantification.

Studies on the acid-catalyzed isomerization of 1-phenyl-2-butene (B75058) have also utilized ¹H NMR to characterize the resulting product, which exhibits a different ultraviolet (UV) absorption spectrum. pressbooks.pub The change in the conjugation of the double bond with the phenyl ring upon isomerization to a more stable configuration, such as this compound, leads to noticeable changes in the ¹H NMR spectrum, particularly in the aromatic and vinylic regions.

A key application of ¹H NMR is in distinguishing between cis (Z) and trans (E) isomers. While not always straightforward for tetrasubstituted alkenes like this compound due to the absence of vicinal protons on the double bond, the chemical shifts of the methyl groups can be indicative of the stereochemistry. The steric environment influences the electronic shielding of the protons, leading to different resonance frequencies.

| Isomerization Reaction | Starting Material | Product(s) Identified by ¹H NMR | Catalyst/Conditions |

| Catalytic Isomerization | 2-Phenyl-1-butene | (E)-2-Phenyl-2-butene | Chiral Rhodium Catalysts |

| Acid-Catalyzed Isomerization | 1-Phenyl-2-butene | Isomer with λmax = 250 nm (likely this compound) | Strong Acid |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

For a more detailed structural analysis, especially in complex reaction mixtures, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecular framework. mpg.dehuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For reaction products of this compound, COSY can establish the connectivity of protons within the butyl chain and any modifications to it.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It is invaluable for assigning carbon signals in the ¹³C NMR spectrum and confirming the C-H connectivities in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons, such as the C2 carbon in this compound, by observing its correlation with the protons of the methyl groups and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. mpg.de This is a powerful tool for determining the stereochemistry of the (E) and (Z) isomers of this compound. For the (Z) isomer, a NOESY cross-peak would be expected between the protons of the C1 methyl group and the ortho protons of the phenyl ring due to their spatial closeness.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals for this compound and its reaction products, which is crucial for mechanistic elucidation. science.gove-bookshelf.de

| 2D NMR Technique | Information Gained for this compound and its Derivatives |

| COSY | Establishes proton-proton coupling networks within the aliphatic chain. |

| HSQC | Correlates each proton with its directly attached carbon atom. |

| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for identifying quaternary carbons and piecing together the carbon skeleton. |

| NOESY | Determines stereochemistry by identifying protons that are close in space, distinguishing between (E) and (Z) isomers. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Many reactions of alkenes, including this compound, can proceed through radical intermediates, especially in photochemical reactions or in the presence of radical initiators. benchchem.com Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. ethz.ch

While direct detection of highly reactive, short-lived radical intermediates can be challenging, techniques like spin trapping are often employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical that can be readily observed by EPR. The hyperfine coupling constants of the resulting spin adduct provide information about the structure of the original, short-lived radical.

In the context of this compound, EPR could be used to investigate radical-mediated polymerization or addition reactions. benchchem.com For example, the addition of a radical species to the double bond of this compound would generate a new radical species. The EPR spectrum of this new radical would provide insights into the position of the radical addition and the conformation of the resulting species. Studies on similar systems, like the reaction of the phenyl radical with propene, have shown the complexity of the potential energy surface and the formation of various radical intermediates. rsc.org

Time-Resolved Spectroscopy for Excited-State Dynamics (e.g., Laser Flash Photolysis with Time-Resolved UV-Vis)

Laser flash photolysis is a powerful technique for studying the kinetics and mechanisms of photochemical reactions. It involves exciting a sample with a short, intense laser pulse and then monitoring the subsequent changes in absorbance over time using a second light source. This allows for the direct observation of transient species such as excited states and radical ions.

For this compound, laser flash photolysis can be used to study its photochemical isomerization, cycloaddition reactions, and electron transfer processes. Upon excitation, this compound can form a singlet or triplet excited state. These excited states can have different reactivities and lifetimes, which can be measured using time-resolved UV-Vis spectroscopy. islandscholar.ca

For example, the quenching of excited states of other molecules by this compound has been studied to determine reaction rate constants. umich.edu Similarly, the reactivity of photochemically generated carbene species with 2-methyl-2-butene (B146552) has been investigated using laser flash photolysis. osti.gov These studies provide valuable kinetic data that helps in understanding the reaction mechanism at a fundamental level. The transient absorption spectra can help identify intermediates like radical cations or triplet states involved in the reaction pathways.

Infrared (IR) Spectroscopy for Vibrational Analysis and Intermediates (e.g., phenyl cation fragmentation pathways relevant to the phenyl moiety)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. amazonaws.comlibretexts.org It is a valuable tool for identifying functional groups and can also be used to study reaction intermediates, especially when combined with techniques like matrix isolation or time-resolved methods.

For this compound, the IR spectrum shows characteristic absorptions for the C=C stretching of the double bond and the various C-H and C-C vibrations of the phenyl and alkyl groups. spectrabase.com While the standard IR spectrum is useful for product characterization, more advanced applications are relevant to mechanistic studies.

Of particular relevance to the phenyl moiety of this compound is the study of phenyl cation fragmentation pathways. While not a direct study of this compound itself, research on the gas-phase infrared spectra of the phenyl cation (C₆H₅⁺) provides insight into the fundamental vibrational modes and fragmentation behavior of this key structural component. researchgate.netru.nl Using techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, researchers have been able to record the IR spectrum of the phenyl cation and investigate its fragmentation into smaller ions. researchgate.netru.nl This type of analysis, supported by theoretical calculations, helps to understand the potential energy surface and the stability of the phenyl group under energetic conditions, which can be relevant to mass spectrometry fragmentation patterns and certain high-energy reaction mechanisms. researchgate.netru.nlwhitman.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for this compound |

| C=C Stretch | ~1650-1680 | Confirms the presence of the alkene double bond. |

| Aromatic C=C Stretch | ~1450-1600 | Characteristic of the phenyl ring. |

| sp² C-H Stretch (Aromatic) | >3000 | Indicates the C-H bonds on the phenyl ring. |

| sp³ C-H Stretch (Alkyl) | <3000 | Indicates the C-H bonds of the methyl and ethyl groups. |

Structure Reactivity Relationships and Electronic Effects in 2 Phenyl 2 Butene

Influence of the Conjugated π-System on Stability and Reactivity

The defining structural feature of 2-phenyl-2-butene is the conjugation between the π-electrons of the phenyl ring and the π-bond of the alkene moiety. This delocalization of electrons across the system results in enhanced thermodynamic stability. youtube.com The single bond connecting the phenyl ring to the double-bonded carbon is shorter and stronger than a typical C-C single bond because it is formed from the overlap of an sp² orbital from the ring and an sp² orbital from the alkene, imparting partial double-bond character. youtube.com

This increased stability is evident when comparing this compound with its non-conjugated isomer, 1-phenyl-2-butene (B75058). In the presence of a strong acid, the less stable 1-phenyl-2-butene readily isomerizes to form the more stable this compound. vaia.com The mechanism involves protonation of the double bond to form a secondary carbocation, followed by deprotonation to yield the thermodynamically favored conjugated product. vaia.com This stability influences its reactivity, particularly in electrophilic additions, where the formation of resonance-stabilized intermediates is a key factor.

| Compound | Structure | π-System | Relative Thermodynamic Stability | Key Observation |

|---|---|---|---|---|

| This compound | C₆H₅-C(CH₃)=CH-CH₃ | Conjugated | More Stable | The double bond is in conjugation with the phenyl ring, allowing for electron delocalization. youtube.com |

| 1-Phenyl-2-butene | C₆H₅-CH₂-CH=CH-CH₃ | Isolated | Less Stable | Isomerizes to this compound in the presence of acid to achieve a more stable conjugated system. vaia.com |

Steric Hindrance Effects of the Phenyl Group on Reaction Pathways and Efficiency

The phenyl group is a sterically demanding substituent that significantly influences the reactivity of this compound by physically impeding the approach of reagents to the reactive double bond. The steric bulk of a substituent can be quantified using cyclohexane (B81311) A-values, which measure the preference for an equatorial position over a more sterically hindered axial position. The phenyl group has an A-value of approximately 3.0 kcal/mol, indicating it is a relatively large group, substantially larger than a methyl group (A-value of 1.7 kcal/mol). stackexchange.com

This steric hindrance has several consequences:

Isomer Stability : The (E)-isomer (trans) of this compound, where the larger phenyl group and the methyl group on the adjacent carbon are on opposite sides of the double bond, is more thermodynamically stable than the (Z)-isomer (cis) due to minimized steric strain.

Reaction Pathways : The bulkiness of the phenyl group can dictate the stereochemical outcome of reactions. In additions to the double bond, reagents will preferentially approach from the less hindered face of the molecule.

Reaction Efficiency : The steric shield provided by the phenyl ring can lower reaction rates by increasing the activation energy required for a reagent to access the double bond. Research on self-organizing systems has shown that a phenyl ring exerts a much stronger effect on molecular packing and the formation of intermolecular bonds than non-aromatic groups of a similar size, a phenomenon attributed to its bulk and specific electronic interactions. nih.govresearchgate.net

| Substituent Group | A-Value (kcal/mol) | Relative Steric Size |

|---|---|---|

| Methyl (-CH₃) | 1.7 | Moderate |

| Phenyl (-C₆H₅) | 3.0 | Large stackexchange.com |

| tert-Butyl (-C(CH₃)₃) | >4.0 | Very Large stackexchange.com |

Electronic Effects of the Phenyl Group on Reactivity (e.g., resonance stabilization, electron-donating/withdrawing character)

The phenyl group exerts powerful electronic effects on the adjacent double bond, primarily through resonance. The ability to delocalize electrons across the conjugated π-system is crucial for stabilizing reactive intermediates, such as carbocations, that may form during a reaction. youtube.com

Resonance Stabilization : In electrophilic addition reactions, the attack of an electrophile on the double bond can lead to the formation of a benzylic carbocation. This intermediate is significantly stabilized because the positive charge can be delocalized into the aromatic ring through resonance. This stabilization lowers the activation energy for the reaction and is a key determinant of the reaction's regioselectivity. The concept is analogous to how resonance reduces the electrophilicity of the carbonyl carbon in benzaldehyde, making it less reactive than aliphatic aldehydes. ncert.nic.in

Electron-Donating Character : As an electron-rich aromatic system, the phenyl-alkene group can act as an electron donor. Studies on the photooxidation of this compound have noted that it behaves as an electron-rich substrate, capable of participating in electron-transfer mechanisms. researchgate.net

π-Interactions : Beyond resonance, the π-electron cloud of the phenyl ring can engage in non-covalent interactions. For instance, it can act as a weak proton acceptor, forming O-H···π interactions, which can influence the behavior of the molecule in protic solvents or in the presence of hydroxyl-containing reagents. nih.gov

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Resonance Stabilization | Delocalization of π-electrons between the phenyl ring and the double bond. youtube.com | Stabilizes carbocation intermediates formed during electrophilic additions, lowering activation energy. ncert.nic.in |

| Electron-Donating Nature | The electron-rich π-system can donate electron density. | Facilitates reactions with electrophiles and enables electron-transfer pathways. researchgate.net |

| O-H···π Interactions | The phenyl ring's π-cloud can act as a hydrogen bond acceptor. nih.gov | Can influence solvation and interactions with protic species, affecting reaction media effects. |

Comparative Analysis of Reactivity with Related Phenyl-Alkenes (e.g., 1-Phenyl-2-butene, 2-Methyl-2-butene)

Comparing this compound to related alkenes highlights the distinct roles of conjugation, steric hindrance, and electronic effects.

This compound vs. 1-Phenyl-2-butene : The primary difference is the lack of conjugation in 1-phenyl-2-butene, where the phenyl group is separated from the double bond by a methylene (B1212753) (-CH₂-) group. This makes 1-phenyl-2-butene significantly less stable. vaia.com Consequently, its reactivity profile differs; for instance, it will not form a resonance-stabilized benzylic carbocation directly upon protonation of the double bond in the same manner as its conjugated isomer.

This compound vs. 2-Methyl-2-butene (B146552) : This comparison isolates the effect of a phenyl group versus a methyl group.

Stability and Electronic Effects : Both are trisubstituted alkenes and are relatively stable according to Saytzeff's rule, which states that more substituted alkenes are more stable. quora.comquora.com However, this compound benefits from resonance stabilization from the phenyl ring, an effect completely absent in 2-methyl-2-butene. The methyl group in 2-methyl-2-butene provides some stability through hyperconjugation, but this effect is generally weaker than resonance.

Steric Effects : The phenyl group is substantially bulkier than the methyl group, meaning this compound presents a more sterically hindered reaction site. stackexchange.com

Reactivity : These differences lead to distinct reactivities. For example, in electrophilic additions, this compound forms a resonance-stabilized intermediate, whereas 2-methyl-2-butene forms a simple tertiary carbocation. While the tertiary carbocation in the case of 2-methyl-2-butene forms rapidly, the stabilization offered by the phenyl group can dictate different product outcomes and reaction pathways.

| Feature | This compound | 1-Phenyl-2-butene | 2-Methyl-2-butene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ nih.gov | C₅H₁₀ wikipedia.org |

| π-System | Conjugated youtube.com | Isolated | Isolated (No aromatic ring) |

| Primary Electronic Effect | Resonance stabilization youtube.com | Inductive effect | Hyperconjugation |

| Relative Stability | High (Conjugation) | Lower (Non-conjugated) vaia.com | High (Trisubstituted alkene) quora.com |

| Key Steric Group | Phenyl (A-value ≈ 3.0) stackexchange.com | Benzyl | Methyl (A-value ≈ 1.7) stackexchange.com |

Advanced Polymerization and Materials Science Research Involving 2 Phenyl 2 Butene

Mechanistic Studies of Radical-Mediated Polymerization

The radical polymerization of 2-phenyl-2-butene is a subject of scientific inquiry, although it presents challenges due to the steric hindrance around the double bond. Radical polymerization is a chain polymerization method where the polymer chain grows by the successive addition of radical building blocks. wikipedia.org This process typically involves initiation, propagation, and termination steps. wikipedia.org

In the context of this compound, its structure, with a phenyl group and a methyl group on one of the double-bonded carbons, significantly influences its reactivity. This substitution pattern makes it a 1,2-disubstituted ethylenic monomer. Such monomers often exhibit reluctance to homopolymerize under typical radical conditions. tandfonline.com

Research into related structures provides insights. For instance, studies on the radical polymerization of dimethyl maleate, another 1,2-disubstituted monomer, have shown that it does not homopolymerize with a radical initiator alone. tandfonline.com However, polymerization can be induced in the presence of an isomerization catalyst that converts it to dimethyl fumarate, which then polymerizes. tandfonline.com This suggests that overcoming the inherent low reactivity of the monomer is a key challenge.